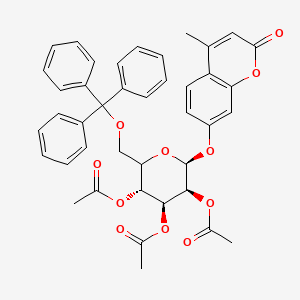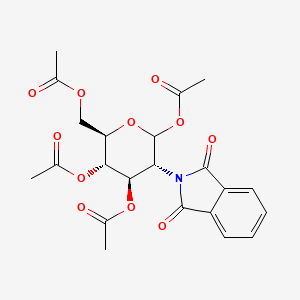
Deferasirox-d4
Descripción general
Descripción
Deferasirox-d4 is a deuterium-labelled isotopomer of deferasirox, synthesized as an internal standard for use in analytical methods such as LC/mass spectroscopy (MS)/MS. This synthesis is crucial for the quantitative determination of deferasirox in human serum, indicating its importance in pharmacokinetic studies (Havaldar et al., 2015).
Synthesis Analysis
This compound is synthesized from d8-toluene, highlighting a specific approach to introduce deuterium atoms into the molecule. This process ensures the creation of a labelled compound that serves as a reliable internal standard for analytical purposes, particularly in the context of bioanalytical methods where precise quantification of drugs in biological matrices is essential (Havaldar et al., 2015).
Molecular Structure Analysis
The molecular structure of deferasirox was optimized using density functional theory (DFT) methods, employing a hybrid functional B3LYP and 6-311++G** basis set. This computational approach helps in understanding the molecular geometry, electronic structure, and reactivity of deferasirox, facilitating insights into how modifications like deuteration affect its chemical and physical properties (Fathi Azarbayjani et al., 2019).
Chemical Reactions and Properties
Deferasirox acts as an oral iron chelator, forming complexes with iron ions. Its ability to selectively bind to iron (Fe3+) and its synthesis from salicylic acid highlight its reactive nature and its specific chemical properties as an iron chelator. The detailed synthesis process from salicylic acid to deferasirox provides insight into its chemical reactions and the importance of its structure for its chelating properties (Min et al., 2009).
Physical Properties Analysis
The formation of ultrafine deferasirox particles via the rapid expansion of supercritical solutions (RESS process) demonstrates the manipulation of its physical properties for pharmaceutical applications. This technique significantly reduces the particle size, potentially improving the bioavailability of deferasirox by enhancing its solubility and dissolution rate (Asghari & Esmaeilzadeh, 2012).
Chemical Properties Analysis
The chemical behavior of deferasirox, including its iron-chelating capabilities, has been extensively studied. Its efficacy in reducing iron overload in patients with conditions like β-thalassemia showcases its chemical properties in a biological context. Moreover, the investigation into deferasirox derivatives for lanthanide chelation further illustrates the versatility and specific chemical interactions of deferasirox and its analogs, underscoring the compound's complex chemical nature and its potential for diverse applications beyond iron chelation (Mangel et al., 2023).
Aplicaciones Científicas De Investigación
Terapéutica Anticancerígena
Los derivados de deferasirox se han estudiado como posibles terapéuticos anticancerígenos trazables que se dirigen a los orgánulos {svg_1}. Estudios in vitro han demostrado que estos derivados pueden tener una actividad mejorada contra las células de cáncer de pulmón A549 {svg_2}. Se encontró que un derivado en particular tenía una actividad antiproliferativa mejorada {svg_3}. La imagen celular fluorescente reveló que este compuesto se localiza preferentemente dentro del lisosoma {svg_4}.
Terapia de Quelación de Hierro
Deferasirox es el quelante de hierro de primera línea en todo el mundo para el tratamiento de la sobrecarga crónica de hierro debido a transfusiones de sangre en pacientes de 2 años de edad o más {svg_5}. También se usa para síndromes de talasemia no dependientes de transfusiones en pacientes de 10 años o más {svg_6}.
Adaptación del Tratamiento
Se han realizado evaluaciones farmacológicas y clínicas de formulaciones de deferasirox para la adaptación del tratamiento {svg_7}. En un estudio observacional retrospectivo, se analizaron la farmacocinética, la farmacodinámica y las características de seguridad del tratamiento con deferasirox en pacientes que tomaron ambas formulaciones posteriormente en condiciones de práctica clínica {svg_8}.
Tratamiento del Cáncer de Páncreas
Deferasirox ha tenido éxito en ensayos clínicos en pacientes con sobrecarga de hierro y se espera que se convierta en un agente anticancerígeno {svg_9}. No hay estudios que hayan investigado los efectos de deferasirox en el cáncer de páncreas {svg_10}.
Mecanismo De Acción
Target of Action
Deferasirox-d4 primarily targets iron (Fe3+) in the body . Iron is essential for various biological processes, but its overload can lead to harmful effects. This compound, being an iron chelator, binds to iron and helps in its removal from the body .
Mode of Action
This compound works by binding to trivalent (ferric) iron, for which it has a strong affinity . It forms a stable complex with iron in a 2:1 ratio . This complex is then eliminated via the kidneys , thereby reducing the iron overload in the body.
Biochemical Pathways
The main pathway of this compound metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) . A small percentage (6%) of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D6 . The majority (84%) of this compound and its metabolites are eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP) ; the remaining 8% is excreted in the urine .
Pharmacokinetics
This compound exhibits linear pharmacokinetics . After absorption, the time to reach maximum plasma concentration (Tmax) is 1-4 hours post-dose . Its long half-life (t1/2, 11-19 hours) allows a once-daily oral regimen . The bioavailability of this compound is higher than expected, with a Cmax of 99.5 (FCT) and 69.7 (DT) μMol/L; AUC: 1278 (FCT) and 846 (DT), P < 0.0001 .
Result of Action
The primary result of this compound action is the reduction of iron overload in the body . By binding to iron and forming a stable complex, it facilitates the removal of excess iron from the body . This is particularly beneficial in conditions like chronic iron overload due to blood transfusions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, food can affect its bioavailability . Therefore, it is recommended to take this compound at least 30 minutes before food . Furthermore, dose adjustment may be required for patients with hepatic impairment and upon coadministration with strong UGT inducers or bile acid sequestrants .
Safety and Hazards
Deferasirox may cause serious and fatal acute kidney injury, including acute renal failure requiring dialysis and renal tubular toxicity including Fanconi syndrome . It may also cause hepatic toxicity, including failure, and gastrointestinal hemorrhage . It is primarily excreted via the fecal route .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFQWVMAQOTZIW-IRYCTXJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649447, DTXSID70678699 | |
| Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133425-75-8, 1133425-79-2 | |
| Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


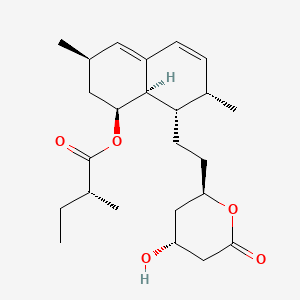


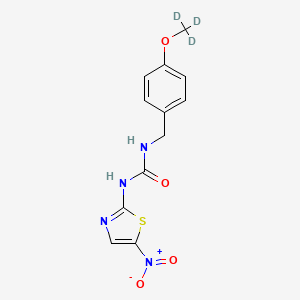
![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

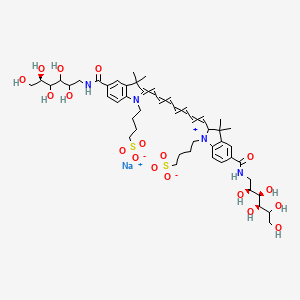

![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)

